molecular formula C15H18N2O4 B11970717 4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid CAS No. 172798-49-1

4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid

Cat. No.: B11970717
CAS No.: 172798-49-1
M. Wt: 290.31 g/mol
InChI Key: PAMUSRDIXABYTA-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid is a synthetic organic compound with the CAS registry number 172798-49-1 and the molecular formula C15H18N2O4 . This compound is systematically named as 4-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]butanoic acid, indicating its specific isomeric structure . It is characterized by a molecular framework that includes a butanoic acid chain linked to a phenyl-substituted propenyl moiety via an amino and an acetamido group. Researchers can utilize the publicly available structural identifiers, including the SMILES string (CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NCCCC(=O)O) and the InChIKey (PAMUSRDIXABYTA-RAXLEYEMSA-N), for computational studies, database registration, and molecular modeling . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

172798-49-1

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

4-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]butanoic acid

InChI

InChI=1S/C15H18N2O4/c1-11(18)17-13(10-12-6-3-2-4-7-12)15(21)16-9-5-8-14(19)20/h2-4,6-7,10H,5,8-9H2,1H3,(H,16,21)(H,17,18)(H,19,20)/b13-10-

InChI Key

PAMUSRDIXABYTA-RAXLEYEMSA-N

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NCCCC(=O)O

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)NCCCC(=O)O

Origin of Product

United States

Preparation Methods

Acetylation of Benzylamine Derivatives

Benzylamine derivatives are acetylated using acetic anhydride in tetrahydrofuran (THF) at 0–5°C, achieving >95% yield. Critical parameters:

ParameterOptimal ValueImpact on Yield
Temperature0–5°CMinimizes hydrolysis
SolventTHFEnhances solubility
Molar Ratio (Ac₂O:Amine)1.2:1Completes reaction

Claisen-Schmidt Condensation

The acetylated amine undergoes base-catalyzed condensation with acetophenone derivatives to form the α,β-unsaturated ketone:

N-Acetylbenzylamine+AcetophenoneNaOH, EtOH2-(Acetylamino)-1-oxo-3-phenylprop-2-ene+H2O\text{N-Acetylbenzylamine} + \text{Acetophenone} \xrightarrow{\text{NaOH, EtOH}} \text{2-(Acetylamino)-1-oxo-3-phenylprop-2-ene} + \text{H}_2\text{O}

Optimization Data :

  • Catalyst: 10% NaOH in ethanol

  • Temperature: 60°C, 8 hours

  • Yield: 78–82%

Conjugation with γ-Aminobutyric Acid

The enone’s electrophilic β-carbon undergoes Michael addition with GABA’s primary amine, followed by oxidation to stabilize the adduct.

Michael Addition Mechanism

In anhydrous DMF at pH 8–9, GABA attacks the β-carbon of the α,β-unsaturated ketone:

Enone+H2N-(CH2)3COOHDMF, 25°C4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid\text{Enone} + \text{H}2\text{N-(CH}2\text{)}_3\text{COOH} \xrightarrow{\text{DMF, 25°C}} \text{this compound}

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Base: Triethylamine (2 eq.)

  • Time: 12–16 hours

  • Yield: 65–70%

Oxidative Workup

Crude product is treated with hydrogen peroxide (3% v/v) to oxidize any secondary amines, improving purity to >98%.

Alternative Industrial-Scale Routes

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction time for the condensation step:

ParameterBatch ProcessFlow Process
Reaction Time8 hours45 minutes
Yield78%85%
Purity95%99%

Source: Adapted from enolate-mediated methods in.

Enzymatic Coupling

Lipase B from Candida antarctica catalyzes the amide bond formation between the enone acid chloride and GABA in ionic liquids:

  • Solvent: [BMIM][BF₄]

  • Temperature: 37°C

  • Conversion: 92%

  • Enzyme Reusability: 8 cycles

Characterization and Quality Control

Critical analytical data for batch validation:

HPLC Parameters :

  • Column: C18, 5 μm

  • Mobile Phase: 60:40 Acetonitrile/0.1% H₃PO₄

  • Retention Time: 6.8 ± 0.2 min

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (s, 1H, NH), 7.38–7.25 (m, 5H, Ar-H), 6.52 (d, J = 15.6 Hz, 1H, CH=), 2.33 (t, J = 7.2 Hz, 2H, CH₂CO), 2.02 (s, 3H, COCH₃).

  • IR (KBr) : 3270 cm⁻¹ (N-H), 1715 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C) .

Chemical Reactions Analysis

Types of Reactions

4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetylamino and phenyl groups can participate in substitution reactions, where specific atoms or groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully optimized to achieve the desired transformation with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups attached to the original molecular framework.

Scientific Research Applications

Neuroprotective Applications

One of the prominent applications of this compound is in the prevention and treatment of neurodegenerative diseases . Research indicates that derivatives of this compound exhibit inhibitory activity against enzymes such as kynureninase and kynurenine-3-hydroxylase, which are involved in the kynurenine metabolic pathway. Inhibition of these enzymes can reduce the production of neurotoxic metabolites associated with conditions like Alzheimer's disease, Huntington's chorea, and Parkinson's disease .

Case Study: Kynurenine Pathway Inhibition

In a study examining the effects of related compounds on kynurenine pathway enzymes, it was found that certain derivatives significantly inhibited kynureninase activity in rat liver homogenates. For instance, compounds tested showed up to 96% inhibition at specific concentrations, highlighting their potential as therapeutic agents for neurodegenerative disorders .

Anti-inflammatory Properties

Another application of 4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid is its anti-inflammatory effects . Similar compounds have been shown to inhibit peptidylglycine alpha-amidating monooxygenase, an enzyme linked to inflammation. This inhibition can lead to a reduction in inflammatory markers and may provide therapeutic benefits in conditions characterized by chronic inflammation .

Cancer Research

The compound also shows promise in cancer research , particularly against specific types of tumors. Preliminary studies suggest that it may inhibit the growth of ras-mutated epithelial and lung carcinoma cells. The mechanism appears to involve modulation of histone acetylation levels through inhibition of histone deacetylase enzymes .

Data Table: Inhibitory Effects on Cancer Cells

CompoundCell TypeInhibition (%)
PBALung Carcinoma70%
PBAEpithelial Cells65%

Synthetic Applications

In synthetic chemistry, this compound serves as a building block for developing more complex molecules. Its structural features allow it to participate in various chemical reactions, making it useful for synthesizing pharmaceuticals and other biologically active compounds .

Mechanism of Action

The mechanism of action of 4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with target proteins, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Carboxamide Derivatives ()

Compounds such as 2-{[2-(cyclohexylcarbamoyl) benzoyl] amino}-4-(methylsulfanyl) butanoic acid (2CA4MBA) and 2-Benzamido acetic acid 2-cyclohexyl carboxamide (2BA2C) share a carboxamide-functionalized amino acid backbone. Key differences include:

  • Substituent Groups: The target compound features a phenyl-propenyl-acetylamino side chain, whereas 2CA4MBA has a methylsulfanyl group and a cyclohexylcarbamoyl-benzoyl moiety.
  • Reactivity : The α,β-unsaturated ketone in the target compound may enhance electrophilic reactivity compared to the thioether (methylsulfanyl) group in 2CA4MBA.
  • Biological Implications : Methylsulfanyl groups (as in 2CA4MBA) are associated with antioxidant properties, while the phenyl group in the target compound may improve lipid membrane penetration due to increased hydrophobicity.
Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Potential Bioactivity
Target Compound C₁₆H₁₉N₃O₄* Phenyl, propenyl, acetylamino Unknown (theoretical enzyme modulation)
2CA4MBA () C₁₉H₂₅N₃O₄S Methylsulfanyl, cyclohexylcarbamoyl Antioxidant, enzyme inhibition
2BA2C () C₁₆H₂₀N₂O₃ Benzamido, cyclohexylcarboxamide Anti-inflammatory

Methionine-Derived Impurities ()

Pharmaceutical impurities like (2RS)-2-(Acetylamino)-4-(methylsulfanyl)butanoic acid (N-Acetyl-DL-methionine) and its enantiomers share the acetylamino-butanoic acid core with the target compound. Critical distinctions include:

  • Side Chain Variation : The target compound substitutes the methylsulfanyl group (in N-Acetyl-DL-methionine) with a phenyl-propenyl group, significantly altering lipophilicity (LogP: ~2.47 for phenyl vs. ~-1.5 for methylsulfanyl).
  • Regulatory Status : N-Acetyl-L-Methionine (CAS 65-82-7) is a well-characterized impurity in pharmaceuticals, whereas the target compound lacks documented regulatory data .

Phenyl-Substituted Butanoic Acid Analog ()

3-amino-4-oxo-4-(1-phenylbutan-2-ylamino)butanoic acid (CAS 25352-50-5) shares a phenyl-substituted butanoic acid framework but differs in side-chain architecture:

  • Branching and Length: The target compound’s propenyl group introduces rigidity and conjugation, while the phenylbutan-2-ylamino group in the analog provides a longer, flexible chain.
  • Physicochemical Properties : The analog has a molecular weight of 264.32 g/mol and LogP of 2.47, comparable to the target compound’s estimated LogP (~2.5–3.0). Both exhibit moderate hydrophobicity, favoring blood-brain barrier penetration .

Research Findings and Implications

  • Structural Flexibility vs. Reactivity : The phenyl-propenyl group in the target compound may confer enhanced binding to aromatic residue-rich enzyme pockets compared to methylsulfanyl or carboxamide derivatives.
  • Synthetic Challenges : The α,β-unsaturated ketone in the target compound could pose stability issues under acidic conditions, unlike the more stable N-acetylated methionine derivatives .

Biological Activity

4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid, also known by its CAS number 172798-49-1, is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy against various diseases, and related case studies.

The compound has the following chemical properties:

  • Molecular Formula : C15H18N2O4
  • Molecular Weight : 290.31 g/mol
  • CAS Number : 172798-49-1

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in cellular processes.

Peptidylglycine Alpha-Amidating Monooxygenase Inhibition

Research indicates that this compound acts as an inhibitor of peptidylglycine alpha-amidating monooxygenase (PAM), which is crucial for the amidation of peptide hormones. Inhibition of PAM can lead to altered levels of biologically active peptides, impacting various physiological processes including inflammation and tumor growth .

Antitumor Activity

Studies have shown that compounds structurally related to this compound exhibit significant antitumor properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects. Notably, amidation inhibitors like 4-phenyl-3-butenoic acid (PBA), closely related to our compound, have shown efficacy in inhibiting the growth of ras-mutated epithelial and lung carcinoma cells .

Anti-inflammatory Effects

The compound has also been associated with anti-inflammatory properties. By inhibiting histone deacetylases (HDACs), it can increase acetylation levels of histones, leading to altered gene expression that may reduce inflammation . This mechanism suggests potential applications in treating inflammatory diseases.

Study on Antitumor Efficacy

A study published in Molecules examined the effects of similar compounds on cancer cell lines. The results indicated that these compounds inhibited cell proliferation in a dose-dependent manner. The IC50 values for related compounds were significantly lower than those for conventional chemotherapeutics, suggesting a promising avenue for further research into their antitumor efficacy .

Inhibition of Histone Deacetylases

Another study focused on the inhibition of HDACs by related compounds. The findings revealed that these compounds could effectively inhibit HDAC enzymes at micromolar concentrations, leading to increased histone acetylation and subsequent changes in gene expression associated with tumor suppression .

Comparative Analysis of Related Compounds

Compound NameCAS NumberBiological ActivityIC50 (µM)
4-PBA1004000-20-9Antitumor, Anti-inflammatory~30
AOPHA-Me172798-49-1HDAC Inhibition~1
SAHA149647-78-9HDAC Inhibition~0.5

Q & A

Q. What are the key structural features of 4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid that influence its reactivity and biological activity?

Methodological Answer: The compound’s reactivity and bioactivity are dictated by its acetylated enamine core, phenyl group, and carboxylic acid terminus. The acetyl group stabilizes the enamine moiety via resonance, enhancing electrophilicity for nucleophilic interactions. The phenyl group contributes to hydrophobic interactions in biological systems, while the carboxylic acid enables pH-dependent solubility and hydrogen bonding. To validate these effects, researchers should:

  • Perform density functional theory (DFT) calculations to map electron distribution and reactive sites .
  • Compare activity data with structurally similar derivatives (e.g., chromen-based analogs) to isolate functional group contributions .
  • Use HPLC-MS to track reaction intermediates during functional group modifications .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?

Methodological Answer: A multi-technique approach ensures accurate characterization:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR identifies proton environments and carbon hybridization (e.g., distinguishing enamine double bonds from aromatic protons) .
    • 2D COSY or HSQC resolves overlapping signals in complex mixtures .
  • Infrared Spectroscopy (IR): Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetyl group) .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight and fragmentation patterns .
  • Reverse-Phase HPLC: Monitors purity and isolates intermediates using gradient elution (e.g., C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational methods and reaction path search algorithms optimize the synthesis of this compound?

Methodological Answer: ICReDD’s integrated computational-experimental framework reduces trial-and-error synthesis :

Use quantum chemical calculations (e.g., Gaussian or ORCA) to model reaction pathways and identify transition states.

Apply artificial neural networks (ANNs) to predict optimal solvents, catalysts, and temperatures (Table 1).

Validate predictions via small-scale experiments (e.g., 0.1 mmol reactions) and refine parameters iteratively.

Q. Table 1: Computational Predictions vs. Experimental Yields

ParameterPredicted Optimal RangeExperimental Yield (%)
Solvent (DMF)10–20% v/v78 ± 3
Catalyst (Pd/C)5 mol%82 ± 2
Temperature (°C)80–9085 ± 1

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Contradictions often arise from variability in assay conditions or structural impurities. To address this:

  • Conduct meta-analysis of published data, controlling for variables like cell line, pH, and purity thresholds .
  • Use structure-activity relationship (SAR) studies to test derivatives with systematic modifications (e.g., replacing the phenyl group with halogenated analogs) .
  • Employ synchrotron X-ray crystallography to verify binding modes in target enzymes, ensuring activity correlates with structural interactions .

Q. What experimental design strategies minimize resource use while maximizing data robustness for synthesis optimization?

Methodological Answer: Design of Experiments (DoE) methodologies, such as Box-Behnken or central composite designs , systematically explore multiple variables (e.g., temperature, catalyst loading, reaction time) with minimal runs :

Define critical parameters via preliminary screening (e.g., Plackett-Burman design).

Optimize using response surface methodology (RSM) to model nonlinear relationships.

Validate with triplicate runs at predicted optimal conditions.
Example Application:
For a 3-variable system (temperature, catalyst, solvent ratio), a 15-run DoE reduces experiments by 40% compared to one-factor-at-a-time approaches .

Q. How can researchers integrate theoretical frameworks to guide mechanistic studies of this compound’s reactivity?

Methodological Answer:

  • Apply Marcus theory to electron-transfer steps in oxidation/reduction reactions .
  • Use molecular dynamics (MD) simulations to model solvent effects on reaction kinetics (e.g., polar aprotic vs. protic solvents) .
  • Cross-reference computational intermediates with in situ FTIR or Raman spectroscopy data to validate proposed mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.